N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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Overview
Description
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrazole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials might include phenylhydrazine, ethyl acetoacetate, and 2-aminobenzothiazole. The synthesis could involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic or basic conditions.
Formation of the benzothiazole ring: This can be synthesized by reacting 2-aminobenzothiazole with appropriate reagents.
Coupling of the two rings: The final step involves coupling the pyrazole and benzothiazole rings through an acetamide linkage, which can be achieved using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. These might include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound might bind to specific receptors on cell surfaces, modulating their activity.
Pathway modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-acetamide: Lacks the benzothiazole ring.
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the pyrazole ring.
Uniqueness
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is unique due to the presence of both the pyrazole and benzothiazole rings, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16(11-21-18(25)13-8-4-5-9-14(13)28(21,26)27)19-15-10-17(24)22(20-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFMBTDYMXFCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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